molecular formula C8H5Br2N B7824775 3,5-Dibromo-4-methylbenzonitrile

3,5-Dibromo-4-methylbenzonitrile

Cat. No. B7824775
M. Wt: 274.94 g/mol
InChI Key: WWFLOIYSUOKKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-methylbenzonitrile is a useful research compound. Its molecular formula is C8H5Br2N and its molecular weight is 274.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-4-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

  • Application : A study explored the use of a bacterial gene, bxn, that confers resistance to the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in transgenic tobacco plants. This gene encodes a nitrilase that converts bromoxynil into a less harmful metabolite, thereby providing resistance to the herbicide in these plants (Stalker, McBride, & Malyj, 1988).

Anaerobic Biodegradability of Bromoxynil

  • Application : Research on the anaerobic biodegradability of bromoxynil under various conditions (denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic) demonstrated its transformation into different metabolites. This study highlights the environmental impact and degradation pathways of bromoxynil in anaerobic environments (Knight, Berman, & Häggblom, 2003).

Metabolism by Bacteria

  • Application : An investigation into the metabolism of bromoxynil by the bacterium Klebsiella pneumoniae subsp. ozaenae showed that this organism can convert bromoxynil to a metabolite, using the ammonia released as a nitrogen source. This study provides insights into the microbial breakdown and potential bioremediation uses of bromoxynil (McBride, Kenny, & Stalker, 1986).

Aquatic Photodegradation

  • Application : A study examined the effects of iron(III) and manganese(II) ions on the photodegradation rate of bromoxynil in aquatic environments. The presence of these ions was found to increase the degradation rate, especially at lower pH levels, indicating the importance of metal ions in the environmental fate of this herbicide (Kochany, 1992).

Structural Studies

  • Application : Research on the isostructures, polymorphs, and solvates of dibromo and diiodo derivatives of hydroxybenzonitriles, including 3,5-dibromo-4-hydroxybenzonitrile, provided valuable information on the structural and crystalline properties of these compounds. This is significant for understanding their physical characteristics and potential applications in materials science (Britton, 2006).

High Atom Efficient and Environment-Friendly Preparation

  • Application : A study on the preparation of bromoxynil and its esters outlined a high atom-efficient and environmentally friendly method. This approach addresses the need for sustainable and efficient production methods for herbicides (Subbarayappa, Joshi, Patil, & Marg, 2010).

properties

IUPAC Name

3,5-dibromo-4-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFLOIYSUOKKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.